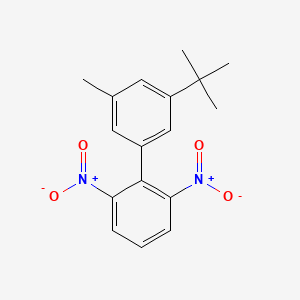
3'-tert-Butyl-5'-methyl-2,6-dinitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl structure with tert-butyl and methyl substituents, as well as two nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl typically involves a multi-step process:
Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce nitro groups. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitrated biphenyl is then subjected to Friedel-Crafts alkylation to introduce the tert-butyl and methyl groups. This reaction typically uses tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration reactors are used to handle the exothermic nature of the nitration process.
Continuous Alkylation: Continuous flow reactors are employed for the alkylation step to ensure consistent product quality and yield.
Automated Purification: Industrial purification methods include automated chromatography systems and crystallization units to achieve high throughput and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 3’-tert-Butyl-5’-methyl-2,6-diamino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Oxidation: 3’-tert-Butyl-5’-methyl-2,6-dinitrobenzoic acid.
Applications De Recherche Scientifique
3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl has several applications in scientific research:
Materials Science: Used as a precursor in the synthesis of advanced materials, including polymers and liquid crystals.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
Chemical Sensors: Employed in the development of chemical sensors and detection systems due to its reactive nitro groups.
Catalysis: Serves as a ligand or catalyst in various organic reactions, enhancing reaction efficiency and selectivity.
Mécanisme D'action
The mechanism by which 3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl exerts its effects depends on the specific application:
In Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic cycles.
In Chemical Reactions: The nitro groups participate in electron-withdrawing effects, influencing the reactivity of the biphenyl core.
In Biological Systems: If used in drug development, the compound’s mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dinitro-4-tert-butylphenol: Similar in structure but lacks the biphenyl linkage.
3,5-Dinitro-2,6-dimethyl-4-tert-butylacetophenone: Shares the nitro and tert-butyl groups but has an acetophenone core instead of biphenyl.
4-tert-Butyl-2,6-dinitrophenol: Contains similar substituents but is a monophenyl compound.
Uniqueness
3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its performance in materials science applications and provide distinct reactivity patterns in chemical reactions compared to its monophenyl counterparts.
Propriétés
Numéro CAS |
111220-32-7 |
|---|---|
Formule moléculaire |
C17H18N2O4 |
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
2-(3-tert-butyl-5-methylphenyl)-1,3-dinitrobenzene |
InChI |
InChI=1S/C17H18N2O4/c1-11-8-12(10-13(9-11)17(2,3)4)16-14(18(20)21)6-5-7-15(16)19(22)23/h5-10H,1-4H3 |
Clé InChI |
KFOYYCVXSTUORH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


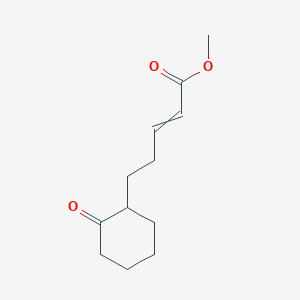
![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)

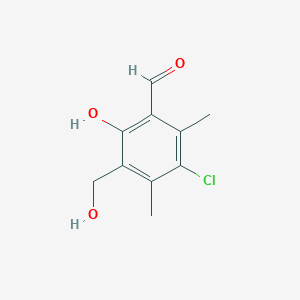
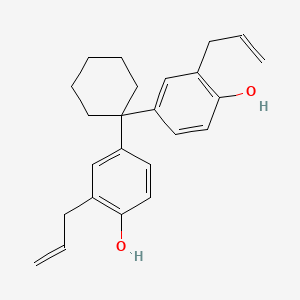
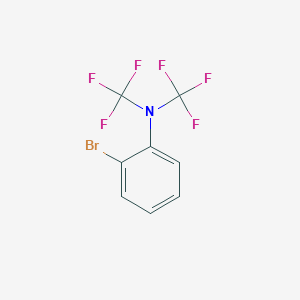
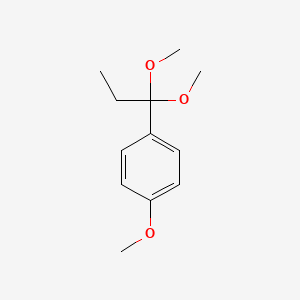
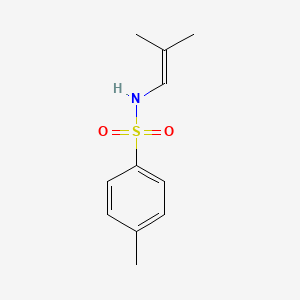
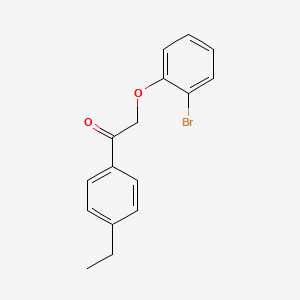

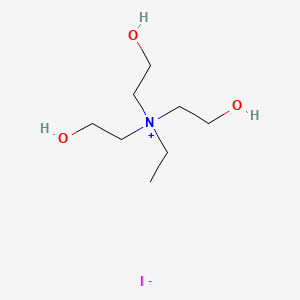

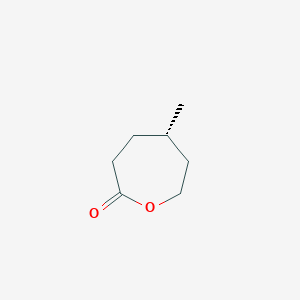
![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
